2-Phenyl-1H-imidazole-4-carbonyl chloride

Catalog No.
S13319450
CAS No.
179333-66-5
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1H-imidazole-4-carbonyl chloride

CAS Number

179333-66-5

Product Name

2-Phenyl-1H-imidazole-4-carbonyl chloride

IUPAC Name

2-phenyl-1H-imidazole-5-carbonyl chloride

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-9(14)8-6-12-10(13-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

CXQVGCLLURDFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)Cl

2-Phenyl-1H-imidazole-4-carbonyl chloride is an organic compound characterized by its imidazole ring structure, which is fused with a phenyl group and a carbonyl chloride functional group. The molecular formula is C10H8ClN2OC_{10}H_{8}ClN_{2}O, and it features a five-membered heterocyclic ring with two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Acylation Reactions: The carbonyl chloride can acylate amines to form amides.
  • Nucleophilic Substitution: It can react with alcohols or thiols to yield esters or thioesters, respectively.
  • Coupling Reactions: The imidazole ring can be involved in coupling reactions with other aromatic compounds, facilitating the formation of more complex structures.

2-Phenyl-1H-imidazole derivatives have shown biological activity, particularly in the realm of pharmaceuticals. Compounds related to this structure have been studied for their potential as:

  • Anticancer Agents: Some imidazole derivatives exhibit inhibitory effects on tubulin polymerization, which is crucial for cancer cell division .
  • Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Enzyme Inhibitors: Similar compounds have been identified as inhibitors of enzymes like xanthine oxidase, which plays a role in oxidative stress and inflammation.

The synthesis of 2-Phenyl-1H-imidazole-4-carbonyl chloride may involve several methods:

  • Starting Materials: The synthesis typically begins with commercially available phenyl imidazoles.
  • Carbonylation Reaction: A common method involves treating the imidazole with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
  • Multi-step Synthesis: Alternative routes may include multi-step processes involving acylation and subsequent chlorination reactions.

The applications of 2-Phenyl-1H-imidazole-4-carbonyl chloride are diverse:

  • Pharmaceuticals: Its derivatives are being explored for use in drug formulations targeting various diseases, including cancer and infections.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical properties.

Research into the interaction of 2-Phenyl-1H-imidazole-4-carbonyl chloride with biological systems has revealed:

  • Binding Affinity: Studies indicate that certain derivatives bind effectively to enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Cellular Effects: Interaction studies have shown that these compounds can modulate cellular signaling pathways, potentially leading to therapeutic effects against diseases such as cancer.

Several compounds share structural similarities with 2-Phenyl-1H-imidazole-4-carbonyl chloride. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid0.91Exhibits strong enzyme inhibition properties
2-Phenyl-1H-imidazole-4-carboxylic acid hydrate0.86Hydrated form; potential for different solubility
4-Methyl-2-phenyl-1H-imidazole0.91Methyl substitution alters reactivity
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde0.83Contains a pyridine ring; different biological activity
1-Trityl-1H-imidazole-4-carbaldehyde0.68Trityl group enhances stability

Each of these compounds exhibits unique properties that distinguish them from 2-Phenyl-1H-imidazole-4-carbonyl chloride while retaining some structural similarities. This highlights the versatility of imidazole-based compounds in medicinal chemistry and organic synthesis.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.0246905 g/mol

Monoisotopic Mass

206.0246905 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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